1,1,1-Trifluoropropan-2-yl carbonochloridate
Overview
Description
1,1,1-Trifluoropropan-2-yl carbonochloridate is an organic compound with the molecular formula C4H4ClF3O2. It is a derivative of carbonochloridic acid and contains a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropropan-2-yl carbonochloridate can be synthesized through the reaction of 1,1,1-trifluoropropan-2-ol with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropan-2-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1,1-trifluoropropan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 1,1,1-Trifluoropropan-2-ol and hydrochloric acid.
Scientific Research Applications
1,1,1-Trifluoropropan-2-yl carbonochloridate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorinated compounds for biological studies.
Medicine: As a precursor in the synthesis of pharmaceuticals with fluorinated groups.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropan-2-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound used as a solvent and intermediate in organic synthesis.
1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride: Another derivative with applications in chemical research.
Uniqueness
1,1,1-Trifluoropropan-2-yl carbonochloridate is unique due to its carbonochloridate functional group, which imparts distinct reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGUMWDAVOODOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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